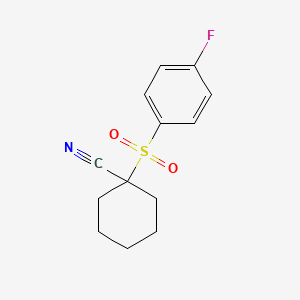

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile

Description

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile is a sulfonylated cyclohexane derivative characterized by a carbonitrile group at the 1-position of the cyclohexane ring and a 4-fluorobenzenesulfonyl substituent. The 4-fluorobenzenesulfonyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the nitrile carbon, while the fluorine atom contributes to metabolic stability and lipophilicity.

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2S/c14-11-4-6-12(7-5-11)18(16,17)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEKJNGSQKQBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile typically involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexanecarbonitrile under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The fluorine atom in the fluorobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

While specific applications of 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile are not detailed in the provided search results, the broader context of related compounds and research areas suggests potential uses. Here's a summary of possible applications based on the available information:

- OXPHOS Inhibition Research: Research on benzene-1,4-disulfonamides as oxidative phosphorylation (OXPHOS) inhibitors indicates a potential application area . These inhibitors are being explored as a therapeutic strategy for cancers dependent on aerobic metabolism . The development and study of structure-activity relationships (SAR) in these compounds could involve the use of this compound as an analog or building block .

- Lead Optimization in Drug Discovery: The optimization of drug candidates involves modifying chemical structures to enhance potency, metabolic stability, and ADMET (absorption, distribution, metabolism, and excretion) properties . this compound might be used as a scaffold in such optimization campaigns, with the cyano and fluorophenylsulfonyl groups serving as points of diversification .

- Synthesis of Indole Derivatives: this compound could potentially be used in the synthesis of N-sulfonylated indole derivatives . Sulfonyl chlorides react with indole derivatives to yield N-sulfonylated indoles, which are important intermediates in synthesizing various amides .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved in these interactions can vary widely, depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

*Calculated from molecular formula C₁₃H₁₃FNO₂S.

The sulfonyl group in the target compound distinguishes it from halogenated (e.g., bromophenyl ) or alkylated (e.g., methoxymethyl ) analogs by significantly increasing polarity and hydrogen-bonding capacity. Fluorine’s electronegativity also stabilizes adjacent charges, making this compound more reactive in nucleophilic substitutions compared to non-fluorinated derivatives .

Table 2: Yield Comparisons in Sulfonamide/Cyanate Reactions

*Per , commercial availability is discontinued due to synthesis challenges.

The target compound’s synthesis would likely face challenges similar to sulfonamide derivatives in , where yields (30–43%) are moderate due to steric hindrance from the cyclohexane ring and competing side reactions. Optimization strategies from , such as substituting Cu(OAc)₂ with alternative catalysts (e.g., FeCl₃) or using polar aprotic solvents (e.g., DMF), could improve efficiency .

Research Findings and Challenges

- Stability : Sulfonyl-containing derivatives (e.g., ) show reduced thermal stability compared to alkylated analogs, requiring storage at 4°C .

- Toxicity : Brominated analogs () exhibit H302 hazards (harmful if swallowed), suggesting similar precautions for the target compound .

- Synthetic Scalability : Multigram synthesis of spirocyclic nitriles (e.g., ) is feasible via SN2 pathways, but sulfonylation requires stringent anhydrous conditions .

Biological Activity

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C13H14FNO2S and a molecular weight of 267.32 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclohexane ring substituted with a fluorobenzenesulfonyl group and a carbonitrile functional group. The presence of the fluorine atom enhances its electronic properties, making it a valuable candidate for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H14FNO2S |

| Molecular Weight | 267.32 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)sulfonylcyclohexane-1-carbonitrile |

| CAS Number | 1153972-58-7 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexanecarbonitrile under controlled conditions. Various synthetic routes have been optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. The compound can modulate enzyme activity or receptor function through binding interactions, influencing various biochemical pathways.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonyl-containing compounds have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its potential to inhibit xanthine oxidase, which is crucial in uric acid metabolism, thereby suggesting possible applications in treating gout and hyperuricemia .

- Biochemical Studies : The compound has been utilized in biochemical assays to explore the interactions between small molecules and target proteins. These studies help elucidate the role of fluorinated compounds in enhancing binding affinities and selectivities .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Implications |

|---|---|---|

| 1-(4-Chlorobenzenesulfonyl)cyclohexane-1-carbonitrile | Chlorine instead of fluorine | Different reactivity and potential applications |

| 1-(4-Methylbenzenesulfonyl)cyclohexane-1-carbonitrile | Methyl group instead of fluorine | Variations in lipophilicity affecting bioavailability |

| 1-(4-Nitrobenzenesulfonyl)cyclohexane-1-carbonitrile | Nitro group introduces electron-withdrawing effects | Potential alterations in pharmacodynamics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.